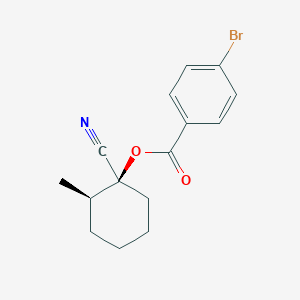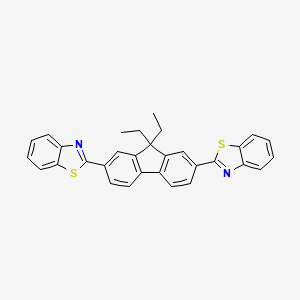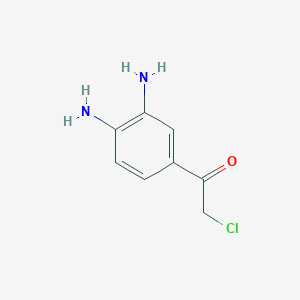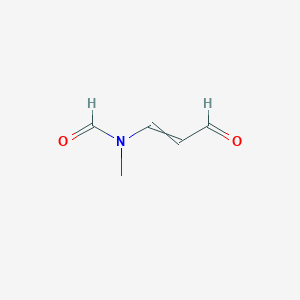
(1S,2R)-1-Cyano-2-methylcyclohexyl 4-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Cyano-2-methylcyclohexyl 4-bromobenzoate typically involves the esterification of 4-bromobenzoic acid with (1S,2R)-1-cyano-2-methylcyclohexanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-1-Cyano-2-methylcyclohexyl 4-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form amides or carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The bromine atom in the benzoate group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of amides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of hydroxyl or amino derivatives.
Aplicaciones Científicas De Investigación
(1S,2R)-1-Cyano-2-methylcyclohexyl 4-bromobenzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S,2R)-1-Cyano-2-methylcyclohexyl 4-bromobenzoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The bromobenzoate group can participate in aromatic substitution reactions, potentially modifying the activity of enzymes or receptors. The compound’s effects are mediated through pathways involving these molecular interactions .
Comparación Con Compuestos Similares
Similar Compounds
- [(1S,2R)-1-cyano-2-methylcyclopentyl] 4-bromobenzoate
- ((1S,2R,3S)-2-(tert-butoxycarbonyl)-1,3-dimethyl-2-phenylcyclopropyl)methyl 4-bromobenzoate
Uniqueness
(1S,2R)-1-Cyano-2-methylcyclohexyl 4-bromobenzoate is unique due to its specific stereochemistry and the presence of both a cyano group and a bromobenzoate group. This combination of functional groups and stereochemistry imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
804563-70-0 |
|---|---|
Fórmula molecular |
C15H16BrNO2 |
Peso molecular |
322.20 g/mol |
Nombre IUPAC |
[(1S,2R)-1-cyano-2-methylcyclohexyl] 4-bromobenzoate |
InChI |
InChI=1S/C15H16BrNO2/c1-11-4-2-3-9-15(11,10-17)19-14(18)12-5-7-13(16)8-6-12/h5-8,11H,2-4,9H2,1H3/t11-,15-/m1/s1 |
Clave InChI |
NEIWJQUNUPEMTH-IAQYHMDHSA-N |
SMILES isomérico |
C[C@@H]1CCCC[C@]1(C#N)OC(=O)C2=CC=C(C=C2)Br |
SMILES canónico |
CC1CCCCC1(C#N)OC(=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid](/img/structure/B12514447.png)



![Bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride](/img/structure/B12514467.png)
![3,3-Dimethyl-7-oxo-6-[2-(2-oxoimidazolidine-1-carbonylamino)-2-phenylacetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium](/img/structure/B12514481.png)


![N-[4,5-dihydroxy-6-(hydroxymethyl)-3-(2-oxopropyl)oxan-2-yl]-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide](/img/structure/B12514500.png)

![2-Amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid hydrochloride](/img/structure/B12514509.png)
